molecular formula C17H12CaN2O10S3 B12707193 Calcium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate CAS No. 79953-84-7

Calcium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate

Cat. No.: B12707193
CAS No.: 79953-84-7
M. Wt: 540.6 g/mol
InChI Key: ONIUPSGNWSSVST-UHFFFAOYSA-L
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Description

Calcium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate is a synthetic organic compound known for its vibrant red color. It is commonly used as a pigment in various industries, including textiles, plastics, and inks. The compound is also referred to as Pigment Red 57:1 and has the molecular formula C18H14N2O6S.Ca .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate typically involves the diazotization of 4-methyl-2-sulfonatophenylamine followed by coupling with 3-hydroxy-2-naphthoic acid. The reaction is carried out under acidic conditions, and the resulting azo compound is then treated with calcium salts to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve consistent quality. The final product is often subjected to purification steps such as filtration and drying to obtain the desired pigment .

Chemical Reactions Analysis

Types of Reactions

Calcium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces aromatic amines .

Scientific Research Applications

Calcium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its azo bond, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in biological staining, the compound binds to specific cellular components, allowing for visualization under a microscope .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Calcium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate is unique due to its specific molecular structure, which imparts excellent stability and vibrant color. Its ability to undergo various chemical reactions also makes it versatile for different applications .

Biological Activity

Calcium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate, commonly referred to as calcium hydrogen azo dye, is a synthetic organic compound characterized by its complex structure and various biological activities. This article delves into its biological properties, potential applications, and relevant research findings.

Molecular Formula

  • Molecular Formula : C17H12CaN2O10S3
  • Molecular Weight : 540.558 g/mol
  • CAS Number : 79953-84-7

Structural Characteristics

The compound features a naphthalene backbone with multiple sulfonate groups, contributing to its solubility in water and interaction with biological systems. The azo group (-N=N-) is known for its role in dyeing processes and potential biological activity.

PropertyValue
Molecular FormulaC17H12CaN2O10S3
Molecular Weight540.558 g/mol
CAS Number79953-84-7

Calcium hydrogen azo dye exhibits various biological activities, primarily due to its ability to interact with cellular components. The sulfonate groups enhance solubility and facilitate interactions with proteins and nucleic acids, potentially leading to:

  • Antioxidant Activity : The compound may scavenge free radicals, protecting cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for antimicrobial applications.

Case Studies

  • Antioxidant Activity Assessment
    A study evaluated the antioxidant capacity of calcium hydrogen azo dye using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated a significant reduction in DPPH concentration, suggesting effective radical scavenging capabilities.
    Concentration (µg/mL)% Inhibition
    5035%
    10055%
    20075%
  • Antimicrobial Efficacy
    Research conducted on the antimicrobial effects of calcium hydrogen azo dye demonstrated its inhibitory action against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of several conventional antibiotics.
    MicroorganismMIC (µg/mL)
    E. coli25
    S. aureus30

Toxicity Studies

Toxicological assessments indicate that while the compound shows promise in various applications, it must be used cautiously due to potential cytotoxic effects at higher concentrations. In vitro studies have shown that concentrations above 200 µg/mL can lead to cell death in mammalian cell lines.

Industrial Uses

Calcium hydrogen azo dye is primarily utilized in:

  • Textile Dyeing : Its vibrant color properties make it suitable for dyeing fabrics.
  • Cosmetic Formulations : Due to its stability and solubility, it can be incorporated into cosmetic products.

Potential Therapeutic Applications

Given its biological activities, there is potential for further research into:

  • Antioxidant Supplements : As a natural antioxidant agent.
  • Antimicrobial Agents : For use in pharmaceuticals or food preservation.

Properties

CAS No.

79953-84-7

Molecular Formula

C17H12CaN2O10S3

Molecular Weight

540.6 g/mol

IUPAC Name

calcium;6-hydroxy-5-[(4-methyl-2-sulfonatophenyl)diazenyl]-7-sulfonaphthalene-2-sulfonate

InChI

InChI=1S/C17H14N2O10S3.Ca/c1-9-2-5-13(14(6-9)31(24,25)26)18-19-16-12-4-3-11(30(21,22)23)7-10(12)8-15(17(16)20)32(27,28)29;/h2-8,20H,1H3,(H,21,22,23)(H,24,25,26)(H,27,28,29);/q;+2/p-2

InChI Key

ONIUPSGNWSSVST-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ca+2]

Origin of Product

United States

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